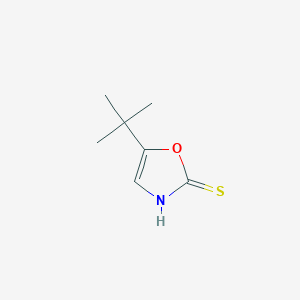

5-Tert-butyl-1,3-oxazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-3H-1,3-oxazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEGODRUHBMZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=S)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Tert Butyl 1,3 Oxazole 2 Thiol and Analogues

Historical and Current Approaches to 1,3-Oxazole-2-thiol Core Synthesis

The fundamental architecture of the 1,3-oxazole-2-thiol ring has been constructed through various chemical transformations. These methods provide a theoretical framework for approaching the synthesis of 5-tert-butyl-1,3-oxazole-2-thiol, although specific adaptations would be necessary.

A foundational method for the synthesis of the parent 1,3-oxazole-2-thiol involves the condensation of glycolaldehyde (B1209225) with a thiocyanate (B1210189) salt in the presence of an acid. This approach, in principle, could be adapted for the synthesis of the target compound by utilizing a substituted α-hydroxy aldehyde bearing a tert-butyl group. However, the availability and reactivity of 3,3-dimethyl-2-hydroxybutanal, the required precursor, would be a critical factor. No specific literature detailing this reaction for the synthesis of this compound, nor the corresponding reaction conditions and yields, could be identified.

The use of iminophosphoranes in the synthesis of oxazoles is a versatile and widely reported methodology. Generally, this involves the reaction of an iminophosphorane with an acyl chloride or another electrophile to construct the oxazole (B20620) ring. For the synthesis of a 2-thio-substituted oxazole, a thiocarbonyl electrophile would theoretically be required. While the general principle is sound, the specific application of this strategy to generate a 5-tert-butyl substituted oxazole-2-thiol is not documented. The synthesis of the necessary tert-butyl containing precursor and its subsequent cyclization with a suitable thiocarbonylating agent would require significant methodological development.

Cycloaddition reactions provide a powerful tool for the formation of heterocyclic rings. The reaction of a β-ketoazide with carbon disulfide, in theory, could lead to the formation of a thiazolidinethione, which might be rearranged or further transformed into the desired oxazole-2-thiol. However, literature specifically describing this cycloaddition for the synthesis of 1,3-oxazole-2-thiols, particularly with a 5-tert-butyl substituent, is not available. The regioselectivity of such a cycloaddition and the conditions required for the potential subsequent rearrangement are currently speculative.

Targeted Synthesis of this compound Derivatives

The targeted synthesis of derivatives of this compound is contingent on the successful synthesis of the parent compound and subsequent functionalization, or the use of appropriately substituted starting materials.

Assuming the successful synthesis of a 1,3-oxazole-2-thiol core, the introduction of a tert-butyl group at the C5 position would be a key challenge. The electron-donating nature of the thiol group at C2 would influence the reactivity of the oxazole ring. Direct electrophilic substitution at C5 with a tert-butyl source would likely be difficult due to the steric hindrance of the incoming group and the potential for competing reactions at other positions. Alternatively, a strategy involving the synthesis of a 5-unsubstituted or 5-halo-1,3-oxazole-2-thiol followed by a targeted C-H activation/functionalization or cross-coupling reaction could be envisioned. However, no such examples are reported for this specific system.

If the synthesis were to proceed through a pathway involving the creation of a chiral center, for instance, through the reduction of a ketone or the addition to a double bond, stereochemical control would become a critical aspect. The bulky tert-butyl group at the C5 position would be expected to exert significant steric influence on the approach of reagents, potentially leading to high diastereoselectivity in such transformations. However, without established synthetic routes, any discussion of stereochemical outcomes remains purely theoretical.

Data Tables

Due to the lack of specific experimental data in the reviewed literature for the synthesis of this compound and its derivatives via the outlined methods, the generation of informative data tables with reaction conditions and yields is not possible at this time.

Green Chemistry Principles in 1,3-Oxazole-2-thiol Synthesis

The application of green chemistry principles to the synthesis of 1,3-oxazole-2-thiols and related heterocyclic compounds is an area of growing interest, driven by the need to reduce the environmental impact of chemical processes. ijpsonline.comresearchgate.net Key strategies focus on the use of greener solvents, alternative energy sources, and catalytic methods to improve efficiency and minimize waste.

Alternative Solvents and Catalysts:

Traditional syntheses of oxazole derivatives often employ volatile and hazardous organic solvents. ijpsonline.com Green chemistry encourages the use of safer alternatives such as water, ionic liquids, or deep-eutectic solvents. ijpsonline.com For instance, the use of ionic liquids, such as [bmim]Br, has been shown to be effective in the van Leusen synthesis of oxazoles, with the added benefit of being reusable for multiple reaction cycles without a significant loss in product yield. ijpsonline.com Similarly, water has been explored as a solvent for the synthesis of related benzothiazole-2-thiols and benzoxazole-2-thiols, offering an environmentally benign and cost-effective option.

Catalysis plays a crucial role in developing greener synthetic routes. The use of metal catalysts, such as copper or palladium, can enable more efficient and selective transformations. ijpsonline.com For example, copper-catalyzed synthesis of benzoxazoles has been reported to proceed with high yields. ijpsonline.com Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of green chemistry. acs.org

Energy-Efficient Methods:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the synthesis of oxazole derivatives. researchgate.netnih.gov Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of heterocyclic compounds, often leading to shorter reaction times and higher yields under milder conditions. ijpsonline.com

The following table summarizes various green chemistry approaches applicable to the synthesis of 1,3-oxazole-2-thiol analogues, based on findings for related heterocyclic systems.

| Green Chemistry Approach | Description | Potential Advantages for 1,3-Oxazole-2-thiol Synthesis | Reference(s) |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and cleaner reaction profiles. | researchgate.netnih.gov |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance reaction rates and yields. | Shorter reaction times, milder reaction conditions, and improved energy efficiency. | ijpsonline.com |

| Ionic Liquids as Solvents | Use of non-volatile, thermally stable salts that are liquid at or near room temperature. | Recyclable solvent system, potentially leading to reduced waste and cost. | ijpsonline.comnih.gov |

| Water as a Solvent | Employing water as a non-toxic, non-flammable, and inexpensive reaction medium. | Environmentally benign, cost-effective, and simplifies purification in some cases. | |

| Catalytic Methods (e.g., Copper, Palladium) | Use of catalysts to promote reactions, often with high selectivity and efficiency. | Lower activation energies, potential for high atom economy, and reduced by-product formation. | ijpsonline.com |

| One-Pot Syntheses | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent usage, and less waste generation. | ijpsonline.comnih.gov |

Scale-Up Considerations in Academic Synthesis

The transition of a synthetic route from a small-scale laboratory setting to a larger, preparative scale presents several challenges, particularly within an academic environment where resources and specialized equipment may be limited. nih.gov Key considerations for the scale-up of the synthesis of this compound and its analogues include reaction conditions, purification methods, and safety.

Reaction Parameters and Control:

Flow Chemistry:

Flow chemistry offers a promising alternative to traditional batch processing for the scale-up of heterocyclic synthesis. nih.govakademibokhandeln.sethieme.de In a flow system, reagents are continuously pumped through a reactor, allowing for better control over reaction parameters such as temperature, pressure, and reaction time. akademibokhandeln.sethieme.deyoutube.com This can lead to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. akademibokhandeln.se The automated nature of flow chemistry also allows for the efficient production of larger quantities of material. nih.gov

Purification and Isolation:

Purification of the final product can be a significant bottleneck in scale-up. Chromatographic methods that are practical for small-scale purification may become time-consuming and solvent-intensive on a larger scale. Therefore, developing synthetic routes that yield products of high purity, which can be isolated by simple crystallization or precipitation, is highly desirable for academic scale-up.

The following table outlines key considerations for the academic scale-up of the synthesis of 1,3-oxazole-2-thiols.

| Scale-Up Consideration | Challenges in Academic Labs | Potential Strategies and Solutions | Reference(s) |

| Heat Transfer | Inefficient heat dissipation in larger flasks can lead to poor reaction control and side reactions. | Use of mechanical stirring, appropriate reactor geometry, and controlled addition of reagents. | |

| Reagent Cost and Availability | Expensive reagents or catalysts may be prohibitive for large-scale synthesis. | Development of routes using cheaper, readily available starting materials and recyclable catalysts. | nih.gov |

| Reaction Time | Long reaction times are impractical for producing large quantities of material. | Optimization of reaction conditions (temperature, concentration), use of catalysts, or microwave/flow chemistry. | nih.govakademibokhandeln.se |

| Product Purification | Column chromatography is often not feasible for large quantities. | Design of syntheses that allow for purification by crystallization, precipitation, or extraction. | |

| Safety | Handling larger quantities of hazardous reagents and solvents increases risks. | Careful process safety assessment, use of appropriate personal protective equipment, and consideration of less hazardous alternatives. | |

| Flow Chemistry Implementation | Initial investment in equipment and expertise may be a barrier. | Collaboration with specialized groups, starting with simpler flow setups. | nih.govakademibokhandeln.sethieme.de |

Reactivity and Mechanistic Investigations of 5 Tert Butyl 1,3 Oxazole 2 Thiol

Thiol-Thione Tautomerism Studies and Equilibrium Dynamics

One of the most fundamental aspects of the chemistry of 5-tert-butyl-1,3-oxazole-2-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms. This dynamic process involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic core. The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the oxazole (B20620) ring.

Spectroscopic Probes for Tautomeric Equilibria

Spectroscopic techniques are invaluable tools for elucidating the tautomeric equilibrium of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide characteristic signals that can help identify and quantify the relative abundance of each tautomer.

In analogous systems like 5-furan-2-yl chemrxiv.orgmdpi.combldpharm.comoxadiazole-2-thiol, IR spectra have shown bands in the region of 3100-3360 cm⁻¹, 1600-1650 cm⁻¹, and 1250-1270 cm⁻¹, which are characteristic of N-H, C=N, and C=S groups, respectively, indicating the presence of the thione form. sigmaaldrich.com The thiol form, in contrast, would exhibit a characteristic S-H stretching vibration, which is often weak and can be difficult to observe.

¹H NMR spectroscopy is also a powerful tool for studying this tautomerism. For instance, in related triazole-thiols, the SH proton signal has been observed, confirming the presence of the thiol tautomer. sigmaaldrich.com For this compound, the thione form would be expected to show a signal for the N-H proton, while the thiol form would display a signal for the S-H proton. The integration of these signals can provide a quantitative measure of the tautomeric ratio in a given solvent.

Table 1: Postulated Spectroscopic Data for Tautomeric Forms of this compound

| Tautomer | Spectroscopic Feature | Postulated Chemical Shift/Frequency Range |

| Thiol Form | ¹H NMR (S-H) | 3.0 - 4.0 ppm |

| ¹³C NMR (C=N) | 160 - 170 ppm | |

| IR (S-H stretch) | 2550 - 2600 cm⁻¹ | |

| Thione Form | ¹H NMR (N-H) | 9.0 - 11.0 ppm |

| ¹³C NMR (C=S) | 180 - 200 ppm | |

| IR (N-H stretch) | 3100 - 3400 cm⁻¹ | |

| IR (C=S stretch) | 1200 - 1300 cm⁻¹ |

Computational Modeling of Tautomeric Forms

Computational chemistry provides a powerful lens through which to examine the tautomeric equilibrium of this compound. Density Functional Theory (DFT) calculations, for example, can be employed to determine the relative stabilities of the thiol and thione tautomers. These studies often reveal that the thione form is the more stable tautomer in many heterocyclic systems. vulcanchem.com

For related compounds, computational models have been used to predict geometric parameters, vibrational frequencies, and electronic properties of the different tautomeric forms. pharmaguideline.com Such calculations can also model the effect of solvent on the tautomeric equilibrium by using continuum solvation models. These theoretical investigations complement experimental data and provide a deeper understanding of the factors governing the thiol-thione tautomerism.

Electrophilic and Nucleophilic Reactivity at Key Positions

The reactivity of this compound is characterized by the distinct electrophilic and nucleophilic properties of its different atomic centers. The thiol group and the oxazole ring present multiple sites for chemical transformations.

Reactivity at the Thiol Group (C2)

The thiol group at the C2 position is a key site for nucleophilic reactivity. The sulfur atom can readily undergo S-alkylation when treated with electrophiles such as alkyl halides in the presence of a base. This reaction is a common strategy for the functionalization of related oxadiazole-2-thiols. organic-chemistry.orgresearchgate.net For example, reacting 5-substituted-1,3,4-oxadiazole-2-thiols with various electrophiles in the presence of sodium hydride and DMF leads to the formation of S-substituted derivatives. organic-chemistry.org

The thiol group can also be involved in oxidation reactions, potentially leading to the formation of disulfide bridges or sulfonic acids, depending on the oxidizing agent and reaction conditions.

Reactivity at the Oxazole Ring (C4, C5)

The oxazole ring itself exhibits a distinct pattern of reactivity. Generally, in oxazole systems, nucleophilic attack is favored at the C2 position, while electrophilic substitution tends to occur at the C5 and C4 positions. pharmaguideline.combrainly.in The presence of the electron-donating tert-butyl group at the C5 position would be expected to further activate this position towards electrophilic attack.

Conversely, the electron-withdrawing nature of the thiol or thione group at C2 would make the C4 position more susceptible to nucleophilic attack, although such reactions on the oxazole ring are less common and can sometimes lead to ring-opening. pharmaguideline.com

Metal-Catalyzed Transformations

The versatile structure of this compound makes it a potentially valuable substrate and ligand in metal-catalyzed reactions. The sulfur atom of the thiol group and the nitrogen atom of the oxazole ring can act as coordination sites for transition metals.

In related systems, oxazole derivatives have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds. chemrxiv.orgmdpi.comresearchgate.net While specific examples involving this compound are not prevalent in the literature, it is conceivable that the thiol group could be converted to a leaving group (e.g., a thioether that is then oxidized to a sulfone) to enable such transformations at the C2 position. Furthermore, halogenated derivatives of the oxazole ring could serve as precursors for a variety of cross-coupling reactions to introduce further complexity into the molecule. The use of oxazole-containing ligands in catalysis, for instance in vanadium-catalyzed polymerizations, highlights the potential of these heterocycles to influence the outcome of metal-mediated processes. mdpi.com

Carbon-Sulfur Bond Formation via Transition Metal Catalysis (e.g., Copper-DMEDA)

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, leading to thioether linkages that are prevalent in pharmaceuticals and material science. Transition metal catalysis offers an efficient route for these couplings, though the sulfur atom's high affinity for metal centers can lead to catalyst poisoning. To overcome this, specific catalyst systems have been developed.

A highly effective method for the S-arylation of heteroaryl thiols, such as this compound, involves a copper-catalyzed cross-coupling reaction with aryl iodides. The catalytic system comprising copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) as a ligand has proven to be particularly robust and versatile. rsc.org DMEDA, a bidentate nitrogen-based ligand, is crucial for the reaction's success. It coordinates to the copper center, preventing catalyst deactivation by the thiol substrate and facilitating the catalytic cycle.

The reaction is typically performed in the presence of a base and a suitable solvent. The optimization of this catalytic system has shown that the combination of CuI and DMEDA gives superior yields compared to other copper sources (e.g., CuCl, Cu(OAc)₂) or other ligands (e.g., bipyridine, phenanthroline). rsc.org This system demonstrates excellent functional group tolerance, allowing for the coupling of the oxazole-thiol with aryl iodides bearing a range of electron-withdrawing or electron-donating substituents. rsc.org The general reaction proceeds via an oxidative addition of the aryl iodide to the copper(I) complex, followed by reaction with the deprotonated thiol (thiolate) and subsequent reductive elimination to afford the desired aryl thioether and regenerate the active catalyst.

| Catalyst System Optimization | Yield (%) |

| Copper Source | |

| CuCl/DMEDA | Moderate |

| Cu(OAc)₂/DMEDA | Moderate |

| CuI/DMEDA | 82 |

| Ligand (with CuI) | |

| 2,2'-Bipyridine | 36 |

| 4,4'-di-tert-butyl-2,2'-bipyridyl | Low |

| Sarcosine | Low |

| DMEDA | 82 |

Table 1: Representative data on the optimization of copper-catalyzed S-arylation of a heteroaryl thiol, highlighting the superior performance of the CuI/DMEDA system. Data adapted from studies on similar heteroaryl thiols. rsc.org

Cross-Coupling Reactions of Thioether Derivatives

Once this compound is converted into its thioether derivatives (e.g., 2-(arylthio)- or 2-(methylthio)-5-tert-butyl-1,3-oxazole), these compounds can serve as substrates for further cross-coupling reactions. These reactions typically involve the cleavage of the C-S bond, enabling the introduction of new carbon-based substituents at the 2-position of the oxazole ring.

A prominent example is the nickel-catalyzed Kumada-Tamao-Corriu (KTC) type cross-coupling, which pairs the thioether with a Grignard reagent. rsc.org This methodology leverages nickel catalysts, such as NiCl₂(PPh₃)(IPr) or combinations like Ni(cod)₂ with a phosphine (B1218219) ligand, to activate the otherwise inert C(sp²)-S bond. rsc.org The reaction proceeds effectively for aryl and heteroaryl thioethers, coupling them with various alkyl Grignard reagents under mild conditions. rsc.orgnih.gov This transformation is valuable for modifying sulfur-containing molecules by replacing the thioether group with an alkyl or aryl group from the Grignard reagent, thus expanding molecular diversity. rsc.org

The mechanism is believed to involve the oxidative addition of the C-S bond to a Ni(0) center, followed by transmetalation with the Grignard reagent and reductive elimination to form the new C-C bond. The choice of ligand and nickel precatalyst is critical for achieving high efficiency and selectivity. rsc.orgnih.gov

Beyond nickel, palladium-catalyzed systems have also been developed for the desulfitative cross-coupling of heteroaryl thioethers. For instance, Hiyama-type couplings with organosiloxanes and couplings with organostannanes or boronic acids provide alternative routes to C-C bond formation from these thioether precursors. researchgate.netdocumentsdelivered.comresearchgate.net

| Thioether Substrate | Grignard Reagent | Catalyst System | Product |

| Naphthyl-SMe | MeMgBr | NiCl₂(PPh₃)(IPr) | Methylnaphthalene |

| Naphthyl-SMe | EtMgBr | NiCl₂(PPh₃)(IPr) | Ethylnaphthalene |

| Phenyl-SMe | n-BuMgBr | Ni(cod)₂ / dcype | n-Butylbenzene |

| Heteroaryl-SMe | i-PrMgCl | NiCl₂(dppp) | Isopropyl-heteroarene |

Table 2: Representative examples of nickel-catalyzed cross-coupling reactions of aryl thioethers with Grignard reagents, demonstrating the cleavage of the C-S bond. rsc.org

Cycloaddition Reactions and Annulation Pathways

The oxazole ring and its thiol substituent can both participate in reactions that build new ring systems, known as annulations. These pathways can proceed through various mechanisms, including oxidative processes and rearrangements.

Oxidative Annulation Mechanisms

Oxidative annulation involves the formation of a new ring coupled with an oxidation step. For this compound, such pathways can be envisioned starting with the thiol group. The thiol can be oxidized to various intermediates, such as a sulfenyl or sulfinyl species, which are more reactive in subsequent cyclization steps. For example, 1,2,3-oxadiazolinium ions have been shown to oxidize thiols to disulfides, a process that can be modulated to lead to other transformations. nih.gov

A plausible, though not explicitly documented for this specific molecule, annulation could involve an initial oxidation of the thiol, followed by an intramolecular cyclization if a suitable reactive partner is present on a side chain. More commonly, intermolecular oxidative annulations occur. For instance, the reaction of oxazoles with singlet oxygen leads to a [4+2] cycloaddition, forming an unstable endoperoxide. acs.orgresearchgate.net This intermediate can then undergo further reactions. While this is an oxidation of the oxazole core, it sets the stage for subsequent ring-forming or ring-altering steps.

Rearrangement Reactions Involving the Oxazole Core

The oxazole ring, while aromatic, can undergo rearrangement reactions under specific conditions, particularly when appropriately substituted. These rearrangements often involve cleavage and re-formation of the heterocyclic ring, leading to isomeric structures or entirely new scaffolds.

A classic example is the Cornforth rearrangement , which occurs in 4-acyloxazoles. wikipedia.org In this thermally induced reaction, the substituent at the C5 position and the acyl group at the C4 position effectively switch places. The mechanism proceeds through a pericyclic electrocyclic ring-opening of the oxazole to form a transient nitrile ylide intermediate. This intermediate then undergoes a 1,5-dipolar cyclization to furnish the rearranged oxazole. The reaction is reversible, and the final product distribution depends on the relative thermodynamic stabilities of the two oxazole isomers. For the rearrangement to be productive, the starting oxazole is typically less stable than the rearranged product. This reaction has been a valuable tool in the synthesis of complex molecules, including amino acids. wikipedia.org

Another type of rearrangement can be initiated by the reaction of oxazoles with singlet oxygen. acs.org The initial [4+2] cycloaddition product, an endoperoxide, is unstable and can rearrange to form a triamide. This transformation involves the cleavage of the O-O bond and the C-C bond of the original oxazole ring, followed by rearrangement to a more stable acyclic structure.

| Rearrangement Type | Key Feature | Intermediate | Driving Force |

| Cornforth Rearrangement | Exchange of C4 and C5 substituents | Nitrile Ylide | Formation of a more stable oxazole isomer |

| Singlet Oxygen Rearrangement | Ring opening to an acyclic product | Endoperoxide | Cleavage of weak O-O bond and ring strain release |

Table 3: Comparison of major rearrangement pathways involving the oxazole core.

Derivatization and Structural Modification Strategies

Synthesis of 2-Substituted Thioether Derivatives

The thiol group is the most reactive site for derivatization, readily undergoing reactions to form a variety of thioether derivatives. This transformation is a cornerstone in modifying the scaffold.

The sulfur atom in the thiol group is a soft nucleophile, making it highly susceptible to S-alkylation and S-arylation.

Alkylation: This is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. Common alkylating agents include simple alkyl halides like methyl iodide, as well as more functionalized reagents like ethyl chloroacetate (B1199739) or ethyl bromoacetate. uobaghdad.edu.iqnih.gov The reaction with ethyl chloroacetate, for example, introduces an ester functional group, which can be further modified, such as by reaction with hydrazine (B178648) to form a hydrazide. uobaghdad.edu.iq

Arylation: The synthesis of S-aryl derivatives often requires more specialized conditions, such as transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for instance, are a common method for forming C-S bonds between thiols and aryl halides. mdpi.com These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups at the 2-position of the oxazole (B20620) ring.

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 5-tert-butyl-1,3-oxazole-2-thiol | Methyl Iodide (CH₃I) + Base | 2-(Methylthio)-5-tert-butyl-1,3-oxazole | General Method |

| This compound | Ethyl Chloroacetate (ClCH₂CO₂Et) + Base | Ethyl 2-((5-tert-butyl-1,3-oxazol-2-yl)thio)acetate | uobaghdad.edu.iq |

| This compound | Aryl Halide (Ar-X) + Palladium Catalyst | 2-(Arylthio)-5-tert-butyl-1,3-oxazole | mdpi.com |

The thioether derivatives obtained from alkylation can be further modified through oxidation. The sulfur atom in a thioether can exist in higher oxidation states, namely as a sulfoxide (B87167) and a sulfone. These transformations significantly alter the electronic properties and geometry of the sulfur-containing substituent.

The oxidation is typically carried out using common oxidizing agents. Controlled oxidation, for instance with one equivalent of an oxidant like hydrogen peroxide in acetic acid at room temperature, can selectively yield the sulfoxide. nih.gov Using a stronger oxidizing agent or an excess of the oxidant, often at higher temperatures, leads to the fully oxidized sulfone. nih.gov The synthesis of 5-sulfonyl-1,3-oxazole derivatives has been documented as a route to new chemical structures. biointerfaceresearch.comresearchgate.net These sulfonyl groups are potent electron-withdrawing groups and can act as key intermediates for further functionalization.

Functionalization at the 5-Position (tert-Butyl Group and its Influence)

The tert-butyl group at the 5-position defines the steric and electronic environment of that side of the molecule. Its modification presents both challenges and opportunities.

Direct functionalization of the C-H bonds of a tert-butyl group is notoriously difficult due to their high bond dissociation energy and steric congestion. udg.educhemrxiv.org Traditional radical or organometallic approaches are generally ineffective without a directing group. udg.edu

However, recent advances in catalysis have shown that non-directed hydroxylation of sterically hindered primary C-H bonds in tert-butyl groups can be achieved. This has been accomplished using highly electrophilic manganese catalysts that activate hydrogen peroxide, effectively turning the inert tert-butyl group into a functional handle. udg.educhemrxiv.org

A more common and synthetically practical approach to introducing functionality at the 5-position is to construct the oxazole ring using an already modified starting material. The van Leusen oxazole synthesis is a powerful method for this, reacting an aldehyde with tosylmethylisocyanide (TosMIC) to form the 5-substituted oxazole ring. nih.govijpdd.org By starting with a functionalized pivalaldehyde derivative (or other aldehyde), a wide variety of substituents can be installed at the 5-position, bypassing the need to directly functionalize the tert-butyl group. mdpi.com

The tert-butyl group exerts significant and predictable effects on the reactivity of the oxazole ring.

Steric Effects: As one of the bulkiest functional groups, the tert-butyl group creates substantial steric hindrance. This can impede the approach of reagents to the adjacent C-4 position of the oxazole ring. In reactions involving the ring, this steric bulk can direct reactions to other, less hindered sites. For example, in electrophilic aromatic substitution, a tert-butyl group strongly favors substitution at the para position over the ortho position due to steric clash. wikipedia.org This principle suggests that reactions at the C-4 carbon of the oxazole ring would be disfavored.

Electronic Effects: The tert-butyl group is an electron-donating group through induction and hyperconjugation. This effect increases the electron density of the oxazole ring, potentially making it more susceptible to electrophilic attack compared to an unsubstituted oxazole. Conversely, it can destabilize adjacent carbocationic intermediates. The interplay between these steric and electronic effects is critical in determining the regioselectivity and rate of reactions involving the heterocyclic core.

Preparation of Hybrid Heterocyclic Systems Incorporating the Oxazole-2-thiol Scaffold

The this compound scaffold can be used as a building block for constructing more complex, multi-heterocyclic systems. Such hybrid molecules are of interest in materials science and medicinal chemistry.

One primary strategy involves using a functionalized thioether derivative as a platform for building a new ring. For instance, a 2-thioether derivative containing a terminal ester can be converted to a hydrazide. This hydrazide can then undergo condensation and cyclization reactions with various reagents (e.g., dicarbonyl compounds, isothiocyanates) to form new heterocyclic rings such as pyrazoles, triazoles, or other oxadiazoles, linked to the original oxazole ring via the sulfur bridge. uobaghdad.edu.iq

Another approach is the direct coupling of the oxazole-thiol with another heterocyclic molecule that has a suitable leaving group. For example, a halo-substituted heterocycle can react with the oxazole thiolate to form a new thioether linkage, directly connecting two distinct heterocyclic systems. Research has shown the successful synthesis of hybrid molecules by coupling scaffolds like benzoxazoles or benzothiazoles with 1,3,4-oxadiazole-2-thiols. researchgate.net

| Starting Scaffold | Coupling Strategy | Resulting Hybrid System | Reference |

|---|---|---|---|

| Oxazole-2-thioether-hydrazide | Cyclocondensation with dicarbonyls | Oxazole-pyrazole hybrid | General Method |

| Oxazole-2-thiol | Nucleophilic substitution on a halo-heterocycle | Oxazole-benzothiazole hybrid | researchgate.net |

| Oxazole-2-thioether-hydrazide | Reaction with CS₂ then cyclization | Oxazole-oxadiazole hybrid | uobaghdad.edu.iq |

Development of Libraries of this compound Analogues for Research

The generation of chemical libraries, or large collections of structurally related compounds, is a cornerstone of modern drug discovery and chemical biology. For a scaffold like this compound, the development of an analogue library allows researchers to systematically explore the structure-activity relationships (SAR) that govern the molecule's biological effects. researchgate.netnih.gov The core principle is to maintain the central 1,3-oxazole-2-thiol framework while introducing a wide variety of chemical groups at specific positions to modulate properties such as target binding, selectivity, and physicochemical characteristics. nih.gov

The strategic design of such a library typically focuses on modifying the most synthetically accessible positions on the this compound scaffold. The thiol (-SH) group at the 2-position is a particularly attractive point for diversification. Its nucleophilic nature facilitates straightforward reactions with a broad range of electrophiles, such as alkyl halides, acyl chlorides, and other activated species. This allows for the creation of a large number of S-substituted derivatives with minimal synthetic steps. researchgate.net This approach, often carried out using parallel synthesis techniques, enables the rapid production of dozens or hundreds of distinct analogues for high-throughput screening. nih.gov

The primary goal of constructing these libraries is to screen them against biological targets of interest, which can range from enzymes and receptors to whole-cell assays for antimicrobial or antiproliferative activity. nih.govnih.gov By comparing the activity of different analogues, researchers can deduce which chemical features are essential for the desired biological effect. For instance, a library might be designed to probe the effect of substituent size, electronics (electron-donating vs. electron-withdrawing groups), and hydrophobicity on the potency of the compounds. researchgate.net

The table below illustrates a representative sample of how a library of analogues derived from the this compound scaffold might be constructed for research purposes. The diversification is shown at the sulfur atom of the thiol group.

| Compound Series | Core Scaffold | Substituent (R-Group) at Sulfur | Chemical Name of Analogue | Primary Research Focus / Target Assay |

|---|---|---|---|---|

| A | 5-Tert-butyl-1,3-oxazole-2- | -CH₂-C₆H₅ (Benzyl) | 2-(Benzylthio)-5-tert-butyl-1,3-oxazole | Antiproliferative screen (e.g., against tumor cell lines) nih.gov |

| B | 5-Tert-butyl-1,3-oxazole-2- | -CH₂-C₆H₄-Cl (4-Chlorobenzyl) | 5-Tert-butyl-2-((4-chlorobenzyl)thio)-1,3-oxazole | Antimicrobial assay (e.g., against S. aureus) researchgate.net |

| C | 5-Tert-butyl-1,3-oxazole-2- | -CH₂-C(O)OCH₂CH₃ (Ethyl 2-thioacetate) | Ethyl 2-((5-tert-butyl-1,3-oxazol-2-yl)thio)acetate | Enzyme inhibition assay (e.g., tubulin polymerization) nih.gov |

| D | 5-Tert-butyl-1,3-oxazole-2- | -CH₂-(C₄H₃S) (Thiophen-2-ylmethyl) | 5-Tert-butyl-2-((thiophen-2-ylmethyl)thio)-1,3-oxazole | Antifungal activity screening researchgate.net |

| E | 5-Tert-butyl-1,3-oxazole-2- | -CH₂-C₅H₄N (Pyridin-4-ylmethyl) | 5-Tert-butyl-2-((pyridin-4-ylmethyl)thio)-1,3-oxazole | Structure-activity relationship study for kinase inhibition |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is a powerful tool for probing the solution-state structure of 5-tert-butyl-1,3-oxazole-2-thiol. Analysis of ¹H and ¹³C NMR spectra provides critical information regarding the dominant tautomeric form and conformational dynamics.

The compound can exist in two tautomeric forms: the thiol form and the thione form. In solution, these forms can be in equilibrium. The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. nih.gov The chemical shift of the proton on the oxazole (B20620) ring (H4) would also be a key indicator. The presence of a broad signal for an N-H proton would suggest the dominance of the thione tautomer, while a signal for an S-H proton would indicate the thiol form. mdpi.com In related heterocyclic thiones, the N-H proton signal can be observed around 5.10-5.52 ppm, while the S-H proton signal, if present, might appear around 13.80 ppm. mdpi.com

¹³C NMR spectroscopy is particularly useful for distinguishing between the two tautomers. The chemical shift of the C2 carbon is highly sensitive to its bonding environment. A resonance in the range of δ 170-180 ppm would be characteristic of a C=S (thione) carbon, whereas a C-S (thiol) carbon would resonate at a significantly different field. nih.gov For example, in a related 1,2-oxazole derivative, the C5 carbon involved in a similar electronic environment was observed at δ 179.5 ppm. nih.govbeilstein-journals.org

Furthermore, NMR can reveal conformational isomers, or rotamers. In analogous N-substituted heterocyclic compounds, restricted rotation around single bonds (like a C-N bond) can lead to two distinct sets of NMR signals, representing different stable conformations (e.g., syn- and anti-periplanar). nih.govbeilstein-journals.org For this compound, if the thione form is present, restricted rotation could potentially be observed, leading to a doubling of signals for the tert-butyl and ring protons. beilstein-journals.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 - 1.5 | ~30 (quaternary C), ~28 (CH₃) | Characteristic singlet in ¹H NMR. |

| C4-H | ~6.5 - 8.5 | ~108 - 115 | Chemical shift depends on the electronic environment of the ring. |

| C5 | - | ~150 - 160 | Position of the tert-butyl substituent. |

| C2 | - | ~170 - 180 | Key indicator of thione (C=S) tautomer. nih.gov |

| N-H / S-H | ~5.1 / ~13.8 | - | Distinguishes between thione and thiol tautomers. mdpi.com |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for an unambiguous confirmation of the dominant tautomer and its specific conformation in the crystal lattice. mdpi.com Although a specific crystal structure for this compound is not publicly available, analysis of related heterocyclic structures provides a strong basis for predicting its solid-state characteristics. researchgate.netnih.gov

X-ray diffraction would reveal the precise conformation of the molecule as it exists in the crystal. For related benzoxazole (B165842) structures, the heterocyclic and fused rings are often found to be nearly coplanar, which supports extended π-electron delocalization. nih.gov The orientation of the tert-butyl group relative to the oxazole ring would be fixed in a low-energy conformation, minimizing steric hindrance. The planarity of the oxazole ring itself and the specific dihedral angles between substituents and the ring would be determined with high precision. researchgate.net The solid-state structure would "freeze" one specific tautomer and conformer, providing a static picture that complements the dynamic information obtained from solution-state NMR. researchgate.net

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the unit cell (e.g., Orthorhombic, Monoclinic). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of distances between bonded atoms and angles between bonds. |

| Dihedral Angles | Defines the conformation of the molecule, such as the twist between the ring and substituents. researchgate.net |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds (e.g., N-H···S). nih.gov |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula is C₇H₁₁NOS, corresponding to a molecular weight of 157.24 g/mol . biosynth.com

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 157 or 158, respectively. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by measuring the mass with high accuracy, distinguishing it from other compounds with the same nominal mass. mdpi.com

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, a prominent fragmentation pathway would be the loss of the stable tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion at [M-57]⁺. miamioh.edu Subsequent fragmentation could involve the cleavage of the oxazole ring, leading to the loss of neutral molecules like carbon monoxide (CO), isobutene, or the thiocarbonyl group (CS). The fragmentation of related heterocyclic systems often involves complex rearrangements and successive losses of small neutral fragments. sapub.orgnih.gov

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 157 | [C₇H₁₁NOS]⁺ | Molecular Ion ([M]⁺) |

| 100 | [M - C₄H₉]⁺ | Loss of the tert-butyl group, a very common fragmentation for t-butyl compounds. |

| 72 | [C₃H₂NOS]⁺ | Possible fragment after loss of tert-butyl and subsequent rearrangement. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation itself. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomerism

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and can provide strong evidence for the dominant tautomeric form, particularly in the solid state. nih.gov The spectra are sensitive to the vibrations of specific bonds, and the thiol-thione tautomerism results in distinct spectral signatures.

If the compound exists in the thione form (5-tert-butyl-1,3-oxazol-2(3H)-one), the IR spectrum would be expected to show:

A moderately strong N-H stretching vibration in the range of 3100-3360 cm⁻¹. mdpi.com

A C=S stretching vibration, which is often coupled with other vibrations, typically appearing in the 1250-1270 cm⁻¹ region. mdpi.com

C=N stretching from the oxazole ring around 1600-1650 cm⁻¹. mdpi.com

If the compound exists in the thiol form (this compound), the spectrum would instead feature:

A weak S-H stretching band, typically found near 2550-2600 cm⁻¹. The weakness of this band can sometimes make it difficult to observe.

The absence of the N-H stretching band.

A prominent C=N stretching band.

By comparing the experimental spectrum with these characteristic frequencies, the predominant tautomer can be identified. In many related heterocyclic systems, the thione form is energetically favored and is the one observed in the solid-state IR spectrum. elsevierpure.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Tautomer |

|---|---|---|

| N-H stretch | 3100 - 3360 | Thione mdpi.com |

| S-H stretch | 2550 - 2600 | Thiol |

| C-H stretch (tert-butyl) | 2850 - 3000 | Both |

| C=N stretch | 1600 - 1650 | Both mdpi.com |

| C=S stretch | 1250 - 1270 | Thione mdpi.com |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding reactivity.

Prediction of Tautomeric Preferences and Energy Barriers

The 1,3-oxazole-2-thiol ring system can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these forms is critical as they exhibit different chemical and physical properties.

Theoretical studies on analogous heterocyclic systems, such as 2-mercaptobenzoxazole (B50546) and 2-mercaptoimidazole, have consistently shown through DFT calculations that the thione tautomer is generally the more stable form both in the gas phase and in various solvents. researchgate.net This preference is attributed to the greater thermodynamic stability of the C=S double bond and the amide-like resonance in the thione form.

For 5-tert-butyl-1,3-oxazole-2-thiol, it is predicted that the thione form would also be dominant. The tert-butyl group at the C5 position, being an electron-donating group, would further influence the electron density distribution in the ring but is not expected to shift the equilibrium significantly away from the thione form.

The tautomerization process can occur via intramolecular proton transfer or be assisted by solvent molecules. researchgate.net Computational studies reveal that direct intramolecular proton transfer typically has a high activation energy barrier. researchgate.net In contrast, solvent-assisted pathways, where molecules like water or methanol (B129727) form hydrogen-bonded bridges, significantly lower the energy barrier for proton transfer. researchgate.net

Table 1: Predicted Relative Stability of Tautomers in a Representative Oxazole-2-thiol System

| Tautomer | Form | Predicted Relative Energy (kcal/mol) | Note |

| Tautomer 1 | Thiol | +3.5 - +5.0 | Less stable |

| Tautomer 2 | Thione | 0.0 | Most stable tautomer |

| Data is illustrative and based on calculations for analogous 2-mercaptooxazole systems. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

For this compound, the electron-donating tert-butyl group at the C5 position is expected to raise the energy of the HOMO. This would make the molecule a better electron donor compared to the unsubstituted oxazole-2-thiol. The LUMO energy is less affected by this substitution. Consequently, the HOMO-LUMO gap is predicted to be narrower, suggesting a higher reactivity. rsc.org

The distribution of the HOMO and LUMO across the molecule is also critical. In the thione tautomer, the HOMO is typically localized on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the C=S bond and the heterocyclic ring, marking the sites susceptible to nucleophilic attack. nih.gov

Table 2: Illustrative HOMO-LUMO Energy Gaps for Substituted Oxazoles

| Substituent at C5 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -H | -6.5 | -1.0 | 5.5 |

| -CH₃ | -6.2 | -0.9 | 5.3 |

| -C(CH₃)₃ (tert-butyl) | -6.0 | -0.85 | 5.15 |

| Values are hypothetical and for illustrative purposes to show the expected trend based on FMO theory. nih.govrsc.org |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govnih.gov This technique allows the study of how a molecule like this compound behaves over time, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules. acs.orgacs.org

For this compound, a key area of conformational flexibility is the rotation of the bulky tert-butyl group. While the oxazole (B20620) ring itself is rigid, the C-C bond connecting the ring to the tert-butyl group allows for rotation. MD simulations can determine the preferred rotational conformations and the energy barriers between them. libretexts.org The steric bulk of the tert-butyl group can influence how the molecule interacts with other molecules and surfaces.

Solvation effects can also be effectively studied using MD. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe the formation and dynamics of the solvation shell. researchgate.net This provides information on how the solvent structure is organized around the solute and can be used to calculate thermodynamic properties like the free energy of solvation. For this compound, simulations could reveal specific hydrogen bonding interactions between the thione/thiol group and protic solvents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. researchgate.netresearchgate.netnih.gov By developing a QSAR model, one can predict the activity of new, unsynthesized compounds and gain mechanistic insights into which molecular features are important for the desired activity.

A hypothetical QSAR study for a series of 5-substituted-1,3-oxazole-2-thiol derivatives could be designed to understand their potential as, for example, enzyme inhibitors. This would involve:

Synthesizing a library of analogs with varying substituents at the 5-position.

Measuring the biological activity (e.g., IC₅₀) of each compound.

Calculating molecular descriptors for each analog. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Developing a mathematical equation that correlates the descriptors with the measured activity using statistical methods like multiple linear regression or machine learning algorithms.

The resulting QSAR model could reveal, for instance, that a certain electronic or steric property at the 5-position is crucial for activity, thus providing mechanistic clues about the interaction with the biological target.

Reaction Pathway Elucidation through Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. figshare.com This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, computational methods could be used to study various reactions, such as its S-alkylation or oxidation. Using DFT, one could model the reaction pathway step-by-step. For instance, in an S-alkylation reaction, the thione tautomer would act as a nucleophile. The process would involve:

Locating the transition state structure for the nucleophilic attack of the sulfur atom on an electrophile (e.g., methyl iodide).

Calculating the activation energy (the energy difference between the reactants and the transition state). whiterose.ac.uk

Identifying any intermediates along the reaction coordinate.

By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. nih.govnih.gov These calculations can also predict the regioselectivity and stereoselectivity of reactions, providing a detailed, atomistic understanding of the molecule's chemical behavior.

Applications in Advanced Chemical Research

Role as Synthetic Intermediates in Complex Molecule Synthesis

The reactivity of the thiol group and the inherent chemical properties of the oxazole (B20620) ring make 5-tert-butyl-1,3-oxazole-2-thiol a versatile synthetic intermediate. It serves as a precursor for introducing the oxazole moiety into larger, more complex molecular frameworks, which are often sought after in medicinal chemistry and agrochemical research.

Precursors for Biologically Relevant Scaffolds (e.g., PI3Kγ Inhibitors)

The oxazole scaffold is a common feature in many biologically active compounds. While direct evidence of this compound in the synthesis of Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors is not extensively documented in publicly available literature, the exploration of various five-membered heterocycles in the design of PI3K inhibitors highlights the potential of this structural motif. acs.org

In the quest for potent and selective PI3Kγ inhibitors, researchers have investigated a range of heterocyclic cores to optimize binding affinity and selectivity. For instance, a study on the discovery of potent and selective PI3Kγ inhibitors explored various replacements for a central pyrazole (B372694) core. The relative potency of different five-membered heterocycles in a cellular assay for PI3Kγ inhibition demonstrates the influence of the heterocyclic scaffold on biological activity. acs.org

| Heterocycle at C3-position | Cellular PI3Kγ IC50 (nM) | Fold Selectivity over PI3Kγ |

| N-methylpyrazole | 17 | >100 |

| Oxazole | 27 | >100 |

| Pyrazole | 28 | >100 |

| Triazole | 29 | >100 |

| 2-Pyridinyl | 30 | 11 |

| Pyrimidine | 31 | 3 |

| This table is generated based on data from a study on the discovery of potent and selective PI3Kγ inhibitors and is for illustrative purposes to show the relative activity of the oxazole scaffold. acs.org |

The data suggests that an oxazole ring at a key position can maintain high potency, comparable to other effective heterocycles like pyrazole. acs.org The tert-butyl group in this compound could further provide steric bulk that might enhance selectivity or modulate pharmacokinetic properties, making it an attractive starting material for the synthesis of novel PI3Kγ inhibitors and other biologically relevant molecules.

Building Blocks for Agrochemically Inspired Molecules

The utility of oxazole derivatives extends to the field of agrochemicals. A patent for a novel preparation process of 1,3-oxazole-2-thiol explicitly highlights its role as an intermediate for the synthesis of active substances for agricultural applications. google.com Specifically, the patent mentions that 2-(3,4,4-trifluoro-3-butenylthio)oxazoles, which can be synthesized from 1,3-oxazole-2-thiol, are used as nematicides. google.com This underscores the importance of the oxazole-2-thiol core in developing new crop protection agents. The presence of the tert-butyl group in the 5-position of the oxazole ring can influence the lipophilicity and metabolic stability of the final agrochemical product, potentially leading to improved efficacy and environmental profile.

Application in Materials Science

The unique combination of a heterocyclic ring and a reactive functional group in this compound also makes it a candidate for applications in materials science, particularly in the design of functional polymers and materials with specific optical properties.

Monomers for Polymer Design

The thiol group of this compound presents an opportunity for its use as a monomer in various polymerization reactions. For instance, thiol-ene "click" chemistry is a robust and efficient method for polymer synthesis and modification. Research into thiol-substituted poly(2-oxazoline)s demonstrates the utility of thiol functionalities in creating novel polymer architectures. nih.gov In these systems, a monomer containing a protected thiol group is copolymerized, and subsequent deprotection allows for post-polymerization modification via thiol-ene reactions. nih.gov Although direct polymerization of this compound has not been specifically reported, its structure suggests potential as a chain-transfer agent in radical polymerization or as a monomer in polycondensation reactions, where the thiol group can react with suitable co-monomers to form thioether or thiocarbonate linkages in the polymer backbone.

Components in Functional Materials (e.g., Fluorescent Compounds)

Heterocyclic compounds, including oxazoles and their isomers, are often key components of fluorescent materials due to their conjugated π-systems. A review on fluorescent monomers highlights the use of oxadiazoles, a related class of heterocycles, as building blocks for dye-labeled polymers. rsc.org Furthermore, the incorporation of electron-deficient units like 2,1,3-benzooxadiazole into conjugated polymers can significantly influence their photophysical properties, leading to materials with red-shifted absorption and emission maxima. mit.edu While the fluorescent properties of this compound itself have not been detailed, its core structure suggests that it could be chemically modified and incorporated into larger conjugated systems to create novel fluorescent compounds. The tert-butyl group can enhance the solubility and processability of such materials, which is a crucial aspect for their application in devices like organic light-emitting diodes (OLEDs) or as fluorescent probes.

Use as Ligands in Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms in the this compound molecule possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows the compound to act as a ligand in coordination chemistry, forming metal complexes that can exhibit interesting catalytic activities.

The thiol group can be deprotonated to form a thiolate, which is a soft donor that can coordinate to a variety of metal centers. The reversible coordination of thiols and thiolates to metal centers is a key principle in the concept of "transient cooperative ligands" in catalysis. nih.gov This strategy has been shown to influence the reactivity and selectivity of metal catalysts in hydrogenation and dehydrogenation reactions. nih.gov

Furthermore, studies on metal complexes with ligands derived from the related 1,3,4-oxadiazole (B1194373) scaffold have demonstrated their potential as catalysts and bactericidal materials. uobaghdad.edu.iq For example, complexes of Cu(II), Zn(II), Hg(II), Ag(I), Pt(IV), and Pb(II) with 2-(2-butyl)thio-5-phenyl-1,3,4-oxadiazole have been synthesized and characterized, showing various coordination geometries. uobaghdad.edu.iq The structural and electronic properties of this compound, with its combination of a hard nitrogen donor and a soft sulfur donor, make it a promising candidate for the synthesis of new metal complexes with potential applications in catalysis, for instance, in cross-coupling reactions or oxidation catalysis.

Development of Analytical Reagents and Probes (e.g., Fluorescence Labeling)

The development of novel analytical reagents and probes is a cornerstone of modern chemical and biological research. Fluorescent probes, in particular, are indispensable tools for visualizing and quantifying biological molecules and processes with high sensitivity and specificity. While specific research detailing the use of this compound in this capacity is not extensively documented, the broader class of oxazole and thiol-containing compounds has been explored for these purposes.

The general strategy for creating a fluorescent probe involves the covalent linkage of a fluorophore (a molecule that emits light upon excitation) to a reactive group that can selectively bind to a target analyte. The thiol group (-SH) on the this compound molecule is a prime candidate for such a reactive handle. Thiols are known to react with a variety of functional groups, including maleimides, haloacetamides, and disulfides, which are often incorporated into biological molecules or other chemical systems.

Although no specific fluorescent probes derived directly from this compound are reported in the available literature, it is plausible that this compound could serve as a precursor. For instance, the thiol group could be reacted with a molecule containing a fluorophore and a suitable leaving group, thereby attaching the oxazole moiety to the fluorescent tag. The bulky tert-butyl group could potentially influence the spectroscopic properties of the resulting probe, such as its quantum yield and Stokes shift, by altering its local chemical environment and sterically hindering quenching pathways.

Further research would be necessary to synthesize and characterize such probes and to evaluate their efficacy in analytical applications, including their selectivity, sensitivity, and performance in fluorescence labeling of biomolecules like proteins and peptides.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of oxazole (B20620) derivatives has traditionally relied on established methods such as the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs). nih.gov However, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies to access 5-tert-butyl-1,3-oxazole-2-thiol and its analogues.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step. Designing a one-pot synthesis for functionalized oxazole-thiols, similar to methods used for related thiazoline (B8809763) heterocycles, could significantly improve efficiency and yield. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher purity, reduced reaction times, and enhanced safety. Developing a flow-based synthesis for this compound would be a significant step towards scalable and industrial production.

Green Chemistry Approaches: Future synthetic routes should prioritize the use of environmentally benign solvents, catalysts, and reagents. This aligns with the broader push in the chemical industry to develop more sustainable manufacturing processes.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Challenges |

|---|---|---|

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complex molecules. researchgate.net | Requires careful optimization of reaction conditions and substrates. |

| Flow Chemistry | Precise control of temperature and pressure, improved safety, easy scalability. | High initial setup cost, potential for clogging with solid byproducts. |

| Catalytic C-H Activation | Direct functionalization of the oxazole core, high atom economy. | Requires development of selective and efficient catalysts for the specific oxazole scaffold. |

Investigation of Undiscovered Reactivity Profiles

The reactivity of the oxazole ring is well-documented, with potential for substitution at the C2, C4, and C5 positions. thepharmajournal.com However, the interplay between the tert-butyl group, the oxazole core, and the 2-thiol substituent in this compound presents opportunities to uncover novel reactivity.

Future research should investigate:

Thiol Group Reactivity: The thiol group is a versatile functional handle. Its potential for engaging in "click chemistry" reactions, such as thiol-ene or thiol-yne couplings, could be exploited for the synthesis of complex molecular architectures and bioconjugates. chemrxiv.org The reactivity of the thiol with various electrophiles could also be systematically explored, potentially leading to new covalent probes. nih.gov

Covalent Modification of Biomolecules: The thiol group makes this compound a candidate for targeting cysteine residues in proteins. nih.gov Systematic screening against libraries of proteins could identify novel biological targets and pave the way for the development of new enzyme inhibitors or modulators. Scalable thiol reactivity profiling (STRP) could be a powerful method to rapidly assess its reactivity with cysteine. nih.gov

Oxidative Chemistry: The sulfur atom in the thiol group can exist in various oxidation states. Investigating the oxidation of the thiol to sulfenic acid, sulfinic acid, or sulfonic acid could yield derivatives with entirely new chemical and biological properties. The corresponding sulfone, for instance, could act as a stabilized anion for further carbon-carbon bond formation. nih.gov

Advanced Applications in Chemical Biology and Materials Science

The structural motifs within this compound suggest significant potential for creating advanced tools and materials.

Chemical Biology: The oxazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.gov Future work could focus on using this compound as a starting point to develop:

Enzyme Inhibitors: The thiol group is a key feature in molecules that inhibit histone deacetylases (HDACs) and cysteine proteases. chemrxiv.orgnih.gov This compound could serve as a scaffold for designing potent and selective inhibitors for these enzyme classes.

Bioactive Probes: By attaching fluorescent tags or other reporter groups, derivatives of this compound could be used as chemical probes to study biological processes in real-time. nih.gov

Natural Product Analogues: Many marine natural products contain oxazole or thiazole (B1198619) rings and exhibit potent bioactivity. nih.gov This compound could be used as a building block in the synthesis of simplified analogues of complex natural products like largazole (B1674506) or the phorboxazoles. nih.gov

Materials Science: Oxazole derivatives have been explored for their unique photophysical properties, with applications in organic electronics. thepharmajournal.comnih.gov Research in this area could explore:

Organic Light-Emitting Diodes (OLEDs): The synthesis of polymers or dendrimers incorporating the this compound unit could lead to new materials for use in OLEDs or other semiconductor devices.

Scintillators: Diaryloxazoles have shown potential in scintillation technology. nih.gov The photophysical properties of this compound and its derivatives should be systematically studied to assess their suitability for radiation detection applications.

Self-Assembling Materials: The combination of the rigid oxazole core and the hydrogen-bonding capability of the thiol group could be exploited to design molecules that self-assemble into well-ordered supramolecular structures.

Table 2: Potential Advanced Applications

| Field | Application | Key Structural Feature |

|---|---|---|

| Chemical Biology | Cysteine Protease Inhibition | Thiol group acts as a reactive handle for covalent bonding. chemrxiv.orgnih.gov |

| Chemical Biology | Scaffold for Drug Discovery | Oxazole ring is a proven pharmacophore. nih.govnih.govresearchgate.net |

| Materials Science | Organic Semiconductors | Extended π-system of the oxazole ring. thepharmajournal.com |

| Materials Science | Scintillation Technology | Photochemical response of the diaryloxazole system. nih.gov |

Integration of Machine Learning for Compound Design and Prediction

Machine learning (ML) is revolutionizing drug discovery and materials science by enabling rapid in silico screening and design of novel molecules. nih.govmdpi.com Applying ML to this compound could dramatically accelerate the discovery of new derivatives with optimized properties.

A potential workflow would involve:

Database Curation: Compiling a large dataset of known oxazole and thiol-containing compounds along with their experimentally determined biological activities or material properties.

Model Training: Using this dataset to train ML models—such as associative neural networks (ASNN), random forests, or deep learning architectures—to learn the relationship between chemical structure and function (Quantitative Structure-Activity Relationship, QSAR). nih.govresearchgate.net

Virtual Screening and De Novo Design: Employing the trained models to screen virtual libraries of derivatives for high-potential candidates or to generate entirely new molecular structures with desired characteristics. nih.govmdpi.com

This approach has been successfully used to predict the antiviral activity of azole derivatives and to design novel enzyme inhibitors. nih.govmdpi.com By integrating ML, researchers can more intelligently navigate the vast chemical space of possible derivatives, focusing laboratory efforts on the most promising candidates and reducing the time and cost of development. nih.gov

Q & A

Q. What are the recommended synthetic routes for 5-Tert-butyl-1,3-oxazole-2-thiol, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, analogous oxazole-thiol derivatives are synthesized via reactions between aldehyde precursors and sulfur-containing nucleophiles (e.g., 2-tert-butylpropane-1,3-dithiol) under mild acidic catalysis (e.g., formic acid) . Optimization includes controlling temperature (room temperature to 453 K), solvent selection (chloroform or ethyl acetate/petroleum ether mixtures), and stoichiometric ratios to improve yield and purity. Post-synthesis purification via recrystallization is critical .

Q. What characterization techniques are essential for validating the structure and purity of this compound?

Key techniques include:

- Infrared spectroscopy (IR) to confirm functional groups like C=S (thiol) and C-O-C (oxazole) .

- 1H-NMR to resolve proton environments, such as tert-butyl protons (δ ~1.3 ppm) and aromatic/heterocyclic protons .

- Elemental analysis to verify stoichiometric composition .

- Single-crystal X-ray diffraction for definitive structural elucidation, as demonstrated in related oxazole derivatives .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity and steric interactions in heterocyclic chemistry?

The tert-butyl group introduces steric bulk, reducing reactivity at adjacent positions while stabilizing intermediates through hydrophobic effects. For example, in crystal structures, the tert-butyl group adopts a chair conformation in dithiane rings, influencing molecular packing and solvent accessibility . Its electron-donating nature may also modulate electronic properties in reactions like nucleophilic substitution or tautomerism .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

- Cross-validate using multiple techniques (e.g., NMR and X-ray) to confirm bond connectivity .

- Employ computational methods (DFT or TD-DFT) to predict tautomeric equilibria or electronic transitions, addressing discrepancies between experimental and theoretical data .

- Re-examine reaction conditions (e.g., solvent polarity, pH) that may alter tautomeric forms or crystal packing .

Q. How can researchers evaluate the biological activity of this compound, particularly in enzyme modulation?

- Use in vitro enzyme inhibition assays (e.g., GABA receptor binding studies) to assess interactions with target proteins .

- Perform kinetic studies (e.g., IC50 determination) to quantify potency, leveraging structural analogs like Fipronil as benchmarks .

- Combine with molecular docking simulations to predict binding modes based on crystallographic data .

Q. How can computational chemistry predict the reactivity and regioselectivity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.